5'-cyano-2'-methyl-6'-({2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxamide
Overview
Description
5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methyl, isoxazolyl, and bipyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide typically involves multiple steps, including the formation of the bipyridine core, introduction of the cyano and methyl groups, and the attachment of the isoxazolyl and phenyl groups. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to construct the bipyridine core.
Sonogashira coupling: This method can be used to introduce the isoxazolyl group.
Nucleophilic substitution: This reaction can be used to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .
Scientific Research Applications
5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate .
- Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate .
Uniqueness
5’-cyano-2’-methyl-6’-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-N-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxamide is unique due to its combination of functional groups and its bipyridine core. This structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-cyano-2-methyl-6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-N-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3S/c1-15-11-20(31-34-15)30-21(32)14-35-25-19(12-26)23(17-7-6-10-27-13-17)22(16(2)28-25)24(33)29-18-8-4-3-5-9-18/h3-11,13,23,28H,14H2,1-2H3,(H,29,33)(H,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBGFNZQRGIQRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CN=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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